Etidocaine Hydrochloride

Catalog No.
S11167353
CAS No.
38188-14-6
M.F
C17H29ClN2O
M. Wt
312.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etidocaine Hydrochloride

CAS Number

38188-14-6

Product Name

Etidocaine Hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

Etidocaine hydrochloride is an amino acid amide.
A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.
See also: Epinephrine bitartrate; etidocaine hydrochloride (component of); Epinephrine; etidocaine hydrochloride (component of).

Etidocaine hydrochloride is a local anesthetic primarily used for surgical procedures and labor. It is marketed under the trade name Duranest. The chemical structure of etidocaine hydrochloride is characterized by the molecular formula C₁₇H₂₈N₂O·ClH, with a molecular weight of approximately 312.88 g/mol. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which contributes to its pharmacological properties. Etidocaine functions by stabilizing neuronal membranes and inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses, thereby providing its anesthetic effects .

Typical of amides and local anesthetics. The primary reaction involves the hydrolysis of the amide bond, which can lead to the formation of 2,6-dimethylphenol and ethylpropylamine. This hydrolysis can be catalyzed by acidic or basic conditions, affecting the stability and efficacy of the anesthetic during storage or in biological systems .

Etidocaine can be synthesized through several methods, one of which involves the reaction between 2,6-dimethylphenyl isocyanate and ethylpropylamine. This process typically includes:

  • Formation of an intermediate: Reacting 2,6-dimethylphenyl isocyanate with ethylpropylamine to form an N-alkylated amide.
  • Hydrochloride salt formation: Treating the resulting amide with hydrochloric acid to yield etidocaine hydrochloride.
  • Purification: The product is then purified through recrystallization or chromatography techniques to ensure high purity suitable for medical use .

Etidocaine hydrochloride is primarily used as a local anesthetic in various medical settings:

  • Surgical Procedures: It is commonly employed in both minor and major surgeries.
  • Labor and Delivery: Etidocaine provides effective pain relief during childbirth.
  • Dental Procedures: Although effective, its use in dentistry is limited due to potential increased bleeding .

Interaction studies have indicated that etidocaine may exhibit altered pharmacokinetics when combined with other anesthetics like chloroprocaine. The co-administration of epinephrine with etidocaine can enhance its anesthetic effects while potentially increasing systemic absorption risks. Furthermore, patients on beta-blockers may not exhibit typical cardiovascular responses to etidocaine, necessitating careful monitoring during its administration .

Etidocaine shares similarities with several other local anesthetics but has unique properties that distinguish it:

Compound NameMolecular FormulaDuration of ActionUnique Characteristics
LidocaineC₁₄H₁₉N₃OShortRapid onset; less lipid solubility
BupivacaineC₁₈H₂₃N₃OLongGreater potency; more cardiotoxicity
RopivacaineC₁₈H₂₃N₃OModerateLess cardiotoxic than bupivacaine
MepivacaineC₁₅H₂₁N₃OShortLess vasodilatory effects

Etidocaine's unique feature lies in its longer duration of action compared to lidocaine while maintaining a favorable safety profile when used appropriately . Its increased lipid solubility also enhances its effectiveness in blocking nerve conduction.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.1968412 g/mol

Monoisotopic Mass

312.1968412 g/mol

Heavy Atom Count

21

UNII

YGD0Y35434
60YD32QL30
G6N3B3U8E6

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

Explore Compound Types